molecular formula C6H9N3O2S B13848967 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

Cat. No.: B13848967
M. Wt: 187.22 g/mol
InChI Key: VXDVTGKBXDMNSD-UHFFFAOYSA-N
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Description

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide typically involves the reaction of appropriate thiazole precursors with amines and other reagents under controlled conditions. One common method involves the use of carbodiimides and diazo compounds in a cascade nucleophilic addition/cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

5-amino-N-methoxy-N-methyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H9N3O2S/c1-9(11-2)6(10)5-8-3-4(7)12-5/h3H,7H2,1-2H3

InChI Key

VXDVTGKBXDMNSD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NC=C(S1)N)OC

Origin of Product

United States

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